
Benzenecarboximidoyl chloride, N-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is an organic compound with the molecular formula C14H12ClNO. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 3-methylphenyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- can be synthesized through several methods. One common method involves the reaction of benzenecarboximidoyl chloride with 3-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenecarboximidic acid and hydrochloric acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Catalysts: Lewis acids such as titanium tetrachloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an N-substituted benzenecarboximidoyl derivative.
科学的研究の応用
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 3-methylphenyl substitution.
N-(4-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 4-methylphenyl group instead of a 3-methylphenyl group.
N-(2-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 2-methylphenyl group.
Uniqueness
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions.
特性
CAS番号 |
52807-31-5 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC名 |
N-(3-methylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClN/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
XEMTYODFFMVVPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)

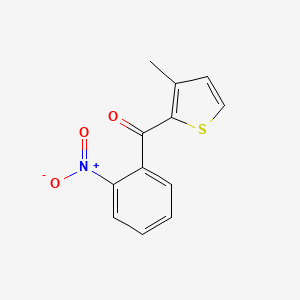

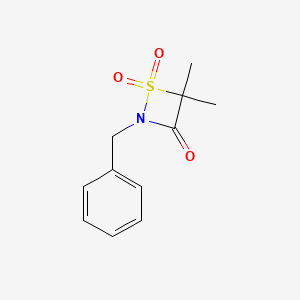
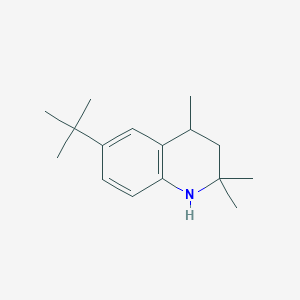
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)

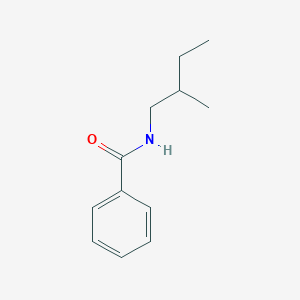
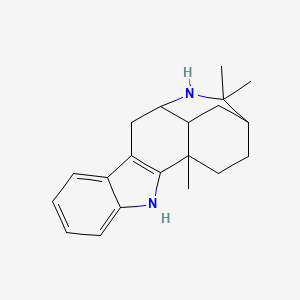
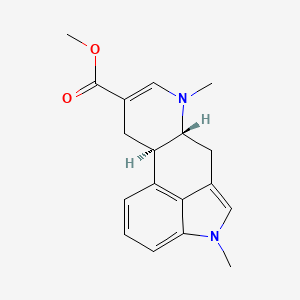

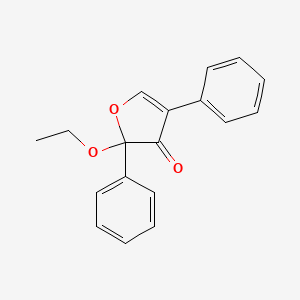
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
